![molecular formula C16H8F8 B1581981 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane CAS No. 3345-29-7](/img/structure/B1581981.png)
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Overview
Description
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a synthetic chemical compound that can be used in cross-coupling reactions . It is an isomer of the more common 1-fluorocyclopropane .
Synthesis Analysis
The synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has been a subject of interest in the field of chemistry . The compound has been synthesized and its reactions have been studied . In addition, an investigation of the palladium-catalyzed Kumada cross-coupling reaction between PhMgBr and (pseudo-ortho) 4,12-diiodo-1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane revealed that in addition to the expected cross-coupled product, an unintended major product was generated .Molecular Structure Analysis
The molecular structure of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has been analyzed . The crystal and molecular structure of the compound has been studied and compared with the structure of [2.2]paracyclophane .Chemical Reactions Analysis
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is used in cross-coupling reactions . An example of a reaction involving this compound is the palladium-catalyzed Kumada cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane include its molecular weight (352.22), empirical formula (C16H8F8), and melting point (240-250 °C) . It is a powder with an assay of 99% (GC) .Scientific Research Applications
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane: A Comprehensive Analysis of Scientific Research Applications
Cross-Coupling Reactions: This synthetic chemical compound is utilized in cross-coupling reactions due to its unique structure. It has been shown to have a shorter reaction time compared to its isomers, making it a valuable asset in synthetic chemistry .
Synthesis and Reactions: The compound’s synthesis and reactions have been studied extensively. It serves as a critical component in the development of new synthetic methods and materials .
UV Stability: With unmatched UV stability, this compound is ideal for applications that require prolonged exposure to ultraviolet light without degradation .
Thermal Stability: It exhibits excellent thermal stability at high service temperatures (up to 350°C), making it suitable for high-temperature applications .
Oxidation Stability: The compound’s unmatched oxidation stability ensures its longevity and reliability in various chemical processes .
Conformal Coating: Due to its molecular structure, it provides a completely conformal coating that offers superior crevice penetration and is pinhole-free. This makes it an excellent choice for protective coatings in electronics and other sensitive equipment .
Anti-Saline Damage: Its resistance to saline damage makes it an ideal candidate for use in marine applications or environments where salt corrosion is a concern .
Laboratory Chemicals and Synthesis of Substances: As a laboratory chemical, it is used in the synthesis of various substances, contributing to research and development in multiple scientific fields .
Future Directions
properties
IUPAC Name |
2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F8/c17-13(18)9-1-2-10(4-3-9)14(19,20)16(23,24)12-7-5-11(6-8-12)15(13,21)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKIWSAAWFKXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187095 | |
Record name | Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane | |
CAS RN |
3345-29-7 | |
Record name | Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.2â?´,â?·]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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